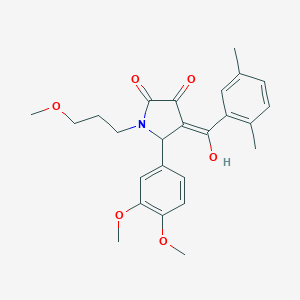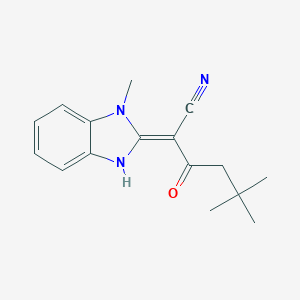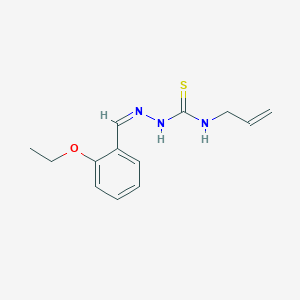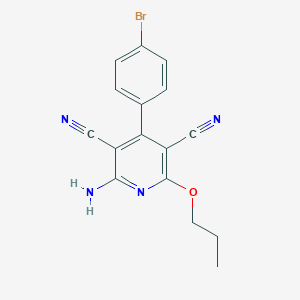![molecular formula C18H17NO4S2 B255013 (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone family. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been suggested that this compound may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to exhibit antioxidant effects by reducing oxidative stress and protecting cells from damage. Furthermore, it has been shown to exhibit anticancer effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its ability to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity for certain biological processes.
Direcciones Futuras
There are several future directions for the study of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to study the mechanism of action of this compound in more detail to understand its effects on various biological processes. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, future studies could focus on developing more specific derivatives of this compound that exhibit enhanced efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multistep process. The first step involves the reaction of 2-furylacrolein with thiourea, which leads to the formation of 2-furylmethylene-2-thioxo-1,3-thiazolidin-4-one. The second step involves the reaction of 2-furylmethylene-2-thioxo-1,3-thiazolidin-4-one with 3,4-dimethoxyphenylacetic acid, which leads to the formation of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one.
Aplicaciones Científicas De Investigación
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound can be used to study the mechanism of action of thiazolidinone derivatives and their effects on various biological processes.
Propiedades
Nombre del producto |
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C18H17NO4S2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17NO4S2/c1-21-14-6-5-12(10-15(14)22-2)7-8-19-17(20)16(25-18(19)24)11-13-4-3-9-23-13/h3-6,9-11H,7-8H2,1-2H3/b16-11+ |
Clave InChI |
VIEAWYNYPSGKPA-LFIBNONCSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)OC |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)

![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)


![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)

![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254943.png)


![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)

![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)